molecular formula C10H11NO4 B2714105 2-[(Methoxyacetyl)amino]benzoic acid CAS No. 150145-89-4; 215102-53-7

2-[(Methoxyacetyl)amino]benzoic acid

Cat. No.: B2714105
CAS No.: 150145-89-4; 215102-53-7
M. Wt: 209.201
InChI Key: GHVIQOUJOOXOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Methoxyacetyl)amino]benzoic acid is a benzoic acid derivative featuring a methoxyacetyl group (-CO-CH2-OCH3) attached to the amino substituent at the 2-position of the aromatic ring. Its molecular formula is C10H11NO5 (molecular weight: 225.20 g/mol). The methoxyacetyl moiety introduces both hydrophilic (ether oxygen) and hydrophobic (methyl group) characteristics, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-6-9(12)11-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVIQOUJOOXOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases. Its structural similarity to other bioactive compounds suggests it may exhibit significant biological activities.

  • Anticancer Activity : Research indicates that derivatives of benzoic acid, including 2-[(Methoxyacetyl)amino]benzoic acid, have shown promising anticancer properties. For example, compounds with similar structures have demonstrated effectiveness in inhibiting tumor growth in vitro and in vivo models .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Studies have shown that benzoic acid derivatives can inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .

Biological Research

In biological research, 2-[(Methoxyacetyl)amino]benzoic acid is studied for its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammatory conditions .
  • Mechanism of Action : Understanding the mechanism of action of this compound involves examining its interactions with specific molecular targets. This can lead to insights into how it modulates biochemical pathways related to disease processes .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : 2-[(Methoxyacetyl)amino]benzoic acid can be utilized as a reagent for synthesizing more complex molecules. Its functional groups allow it to participate in various reactions, including substitution and condensation reactions.
  • Synthesis of Analogues : The compound can be modified to create analogues with enhanced or altered biological activities. This is particularly useful in the development of new pharmaceuticals targeting specific diseases .

Case Study 1: Anticancer Properties

A study evaluated the anticancer activity of several benzoic acid derivatives, including 2-[(Methoxyacetyl)amino]benzoic acid. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like cisplatin .

Case Study 2: Anti-inflammatory Activity

In a preclinical model of inflammation, 2-[(Methoxyacetyl)amino]benzoic acid was tested for its ability to reduce inflammation markers. The compound showed notable efficacy in decreasing cytokine levels and alleviating symptoms associated with inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Properties
2-[(Methoxyacetyl)amino]benzoic acid C10H11NO5 225.20 Methoxyacetyl (-CO-CH2-OCH3) Moderate solubility in polar solvents; planar geometry in solid state (predicted)
2-[(2-Amino-2-oxoacetyl)amino]benzoic acid C9H8N2O4 208.17 Amino-oxoacetyl (-CO-C(NH2)O) Higher polarity due to amide group; potential for hydrogen bonding
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C11H11NO5 237.21 Ethoxy-oxoacetyl (-CO-CO-OCH2CH3) Crystalline structure with O–H⋯O and C–H⋯O hydrogen bonds; triclinic crystal system
2-Acetylamino benzoic acid methyl ester (Av7) C10H11NO4 209.20 Acetyl (-CO-CH3) and methyl ester Lipophilic; demonstrated antitumor activity in vitro
2-Benzoylbenzoic acid C14H10O3 226.23 Benzoyl (-CO-C6H5) Low ΔGbinding to taste receptors; hydrophobic

Key Observations :

  • The methoxyacetyl group enhances water solubility compared to benzoyl derivatives but reduces lipophilicity relative to acetylated esters like Av7.
  • Ethoxy-oxoacetyl analogs exhibit stronger intermolecular hydrogen bonding, influencing crystallinity and stability .

Key Observations :

  • Methoxyacetyl derivatives may exhibit tunable bioactivity by modifying the ether side chain.
  • Chlorinated analogs (e.g., ) show enhanced antiviral activity, suggesting halogenation improves target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(Methoxyacetyl)amino]benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling methoxyacetic acid derivatives with 2-aminobenzoic acid precursors. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalysts like DMAP to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Monitor reaction progress via TLC or HPLC .

Q. How can the crystal structure of 2-[(Methoxyacetyl)amino]benzoic acid be determined, and what role do hydrogen bonds play in its molecular packing?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation from a solvent system (e.g., ethanol/water). Data collection at 296 K with MoKα radiation (λ = 0.71073 Å) resolves atomic positions .
  • Hydrogen bonding : Intermolecular O–H⋯O and C–H⋯O bonds stabilize the triclinic lattice (space group P1), forming chains parallel to the [111] direction. These interactions influence solubility and thermal stability .

Q. What spectroscopic techniques are essential for characterizing 2-[(Methoxyacetyl)amino]benzoic acid, and how are data interpreted?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 identify methoxy (–OCH3), amide (–CONH–), and aromatic protons. Coupling constants (J values) confirm substituent positions .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N–H stretch), and ~1250 cm⁻¹ (C–O–C) validate functional groups .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 238.21 confirms the molecular formula (C11H11NO5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of 2-[(Methoxyacetyl)amino]benzoic acid?

  • Methodological Answer :

  • Cross-validation : Combine XRD (for solid-state conformation) with solution-state NMR to detect polymorphism or solvate formation .
  • Dynamic NMR : Variable-temperature studies resolve overlapping peaks caused by rotational barriers in the methoxyacetyl group .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and optimize geometry, aligning with experimental data .

Q. What advanced techniques are used to study polymorphism in 2-[(Methoxyacetyl)amino]benzoic acid, and how do different polymorphs affect material properties?

  • Methodological Answer :

  • Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to isolate forms. Characterize via:
  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.3°, 15.7°) differentiate polymorphs .
  • DSC : Endothermic peaks reveal melting points; exothermic events indicate phase transitions .
  • Property impact : Form I (triclinic) may exhibit higher solubility than Form II (monoclinic) due to looser packing, affecting bioavailability in drug formulations .

Q. What methodologies are employed to assess the biological activity of 2-[(Methoxyacetyl)amino]benzoic acid derivatives?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against COX-2 or 5-LOX using fluorometric kits. IC50 values quantify potency (e.g., derivative IC50 = 1.2 µM for COX-2 vs. 3.5 µM for 5-LOX) .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin 5-HT3 receptors) determine Ki values .
  • In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer potential, with EC50 compared to reference drugs like cisplatin .

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